molecular formula C9H13ClN2 B1363431 5-Chloro-2-(isopropylamino)aniline CAS No. 89659-68-7

5-Chloro-2-(isopropylamino)aniline

Cat. No.: B1363431
CAS No.: 89659-68-7
M. Wt: 184.66 g/mol
InChI Key: JZZYUYHBBMUCEY-UHFFFAOYSA-N
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Description

5-Chloro-2-(isopropylamino)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro substituent at the 5-position and an isopropylamino group at the 2-position on the aniline ring

Scientific Research Applications

Chemistry: 5-Chloro-2-(isopropylamino)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(isopropylamino)aniline typically involves the following steps:

    Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 5-chloro-2-nitroaniline.

    Reduction of Nitro Group: The nitro group in 5-chloro-2-nitroaniline is reduced to an amino group, resulting in 5-chloro-2-aminoaniline.

    Alkylation: The amino group in 5-chloro-2-aminoaniline is alkylated with isopropylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(isopropylamino)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reaction conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Various reduced derivatives depending on the specific reducing agent used.

    Substitution Products: Compounds with different substituents replacing the chloro group.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(isopropylamino)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloroaniline: Similar structure but lacks the isopropylamino group.

    4-Chloro-2-(isopropylamino)aniline: Similar structure but with the chloro substituent at the 4-position.

    2-(Isopropylamino)aniline: Similar structure but lacks the chloro substituent.

Uniqueness: 5-Chloro-2-(isopropylamino)aniline is unique due to the presence of both the chloro and isopropylamino groups, which confer specific chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZYUYHBBMUCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370918
Record name 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89659-68-7
Record name 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-N-isopropyl-2-nitroaniline (8 g) was dissolved in ethanol (20 ml) and thereto zinc powder (9.8 g) was added, and concentrated hydrochloric acid (20 ml) was added in portions. The mixture was neutralized with aqueous ammonia and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was distilled (bp 90° C./0.4 mmHg) to give 2-amino-4-chloro-N-isopropylaniline (4.2 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.8 g
Type
catalyst
Reaction Step Four

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